[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Tert-butoxycarbonyl)aminoacetic acid” is a chemical compound with the CAS Number: 161330-30-9 . It has a molecular weight of 269.27 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “(Tert-butoxycarbonyl)aminoacetic acid” are not available, the compound’s unique structure allows for precise control in synthesis and functionalization. This makes it potentially useful in diverse scientific research, including advancements in drug discovery, materials science, and bioconjugation.
Physical And Chemical Properties Analysis
“(Tert-butoxycarbonyl)aminoacetic acid” is a solid compound . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 269.27 .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other metabolic pathways related to amino acids .
Result of Action
As an amino acid derivative, it could potentially influence protein synthesis and other cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .
Advantages and Limitations for Lab Experiments
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid has many advantages for use in lab experiments. It is a relatively stable compound, easy to synthesize, and is highly soluble in water and other organic solvents. Additionally, it is a versatile building block for the synthesis of a wide range of compounds. However, this compound is toxic and should be handled with caution.
Future Directions
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid has many potential applications in drug discovery, drug synthesis, and analytical chemistry. It can be used to synthesize inhibitors of kinases, proteases, and other enzymes, as well as fluorescent dyes for use in biological studies. Additionally, this compound can be used to synthesize compounds for use in HPLC and LC-MS. Furthermore, this compound can be used to study the biochemical and physiological effects of enzyme inhibition and protein modulation.
Synthesis Methods
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid is synthesized by a reaction between tert-butyl bromoacetate and 2-fluoroaniline in the presence of pyridine. The reaction is conducted in a solvent system of acetonitrile and water, and the product is isolated by column chromatography. The yield of the reaction is typically around 80%.
Scientific Research Applications
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid is widely used as a research tool in medicinal chemistry and drug discovery. It is used as a starting material for the synthesis of various drug compounds, such as inhibitors of kinases, proteases, and other enzymes. This compound is also used to synthesize fluorescent dyes, which are used in various biological studies. Additionally, this compound is used to synthesize compounds for use in analytical chemistry, such as HPLC and LC-MS.
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFATHQIUYUCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464831 |
Source
|
Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161330-30-9 |
Source
|
Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-DL-phenylglycine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.